2'-Bromopropiophenone
Overview
Description
2’-Bromopropiophenone, also known as 1-(2-Bromophenyl)-1-propanone , is a compound with the molecular formula C9H9BrO . It is an α-bromoketone and participates in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo .
Synthesis Analysis
The synthesis of 2’-Bromopropiophenone involves a multi-step reaction with two steps. The first step involves thionyl chloride, followed by a reaction with ethyl magnesium bromide and diethyl ether .
Molecular Structure Analysis
The molecular structure of 2’-Bromopropiophenone is characterized by the presence of a bromine atom attached to a propiophenone group . The compound has a molecular weight of 213.07 Da .
Chemical Reactions Analysis
2’-Bromopropiophenone is an α-bromoketone and participates in various chemical reactions. It is used in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo .
Physical And Chemical Properties Analysis
2’-Bromopropiophenone has a density of 1.4±0.1 g/cm3 . It has a boiling point of 265.3±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.3±3.0 kJ/mol , and the flash point is 75.6±9.9 °C .
Scientific Research Applications
Palladium-Catalyzed Reactions
2'-Bromopropiophenone is used in palladium-catalyzed reactions, such as the reaction with 2-hydroxy-2-methylpropiophenone, resulting in multiple arylation via C-C and C-H bond cleavages. This process produces 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).
Formation of Charged Species
In a study on the formation of charged species in (n, γ) activated compounds, 2'-Bromopropiophenone was included. The study explored the production of energetic bromine species and the collection of both anionic and cationic charged species (Mishra & Rakib-uz-Zaman, 1992).
Catalysis in Zeolites
2'-Bromopropiophenone is utilized in catalysis involving zinc-exchanged Y zeolites, showing higher activity than conventional ZnCl2. This reaction includes the rearrangement of the cyclic ethylene acetal of 2'-Bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate (Baldoví et al., 1992).
Electrochemical Reduction
The compound undergoes electrochemical reduction in an aprotic medium, leading to the production of 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione and 2,5-diphenyl-3,4-dimethylfuran (Barba et al., 1985).
Light-Induced Reactions
Photolysis of α-bromopropiophenones, including 2'-Bromopropiophenone, in acetonitrile results in the formation of β-bromopropiophenones. This process is a 1,2-Br shift reaction, significant for its eco-friendliness and perfect atom economy (An et al., 2018).
Derivative Synthesis
The compound is used in the synthesis of various derivatives, such as 4-(5-bromo-2-hydroxyphenyl)-5-methyl-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium hydrogen sulphates, achieved by heterocyclisation of corresponding dithiocarbamates (Manjunatha, 2006).
Assessment of Catalysts
It's used in testing reactions to assess the presence of Brönsted and Lewis acid sites in palladium-supported catalysts. This testing helps in determining the selectivity and activity of palladium in various supports (Corma et al., 2004).
Synthesis of Antagonists
2'-Bromopropiophenone plays a role in the synthesis of novel cannabinoid antagonists, showing potential clinical use in obesity treatment (Alekseeva et al., 2005).
Safety And Hazards
2’-Bromopropiophenone is a highly flammable liquid and vapor. It may cause respiratory irritation and may cause drowsiness or dizziness. It may damage fertility and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing. Use of personal protective equipment and working in a well-ventilated area is recommended .
properties
IUPAC Name |
1-(2-bromophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCCOHHWKRVDHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211468 | |
Record name | 2'-Bromopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromopropiophenone | |
CAS RN |
62403-86-5 | |
Record name | 1-(2-Bromophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62403-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Bromopropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062403865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Bromopropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-bromopropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2′-Bromopropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN2RT8NG93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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